Grazoprevir hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

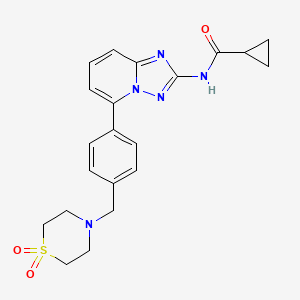

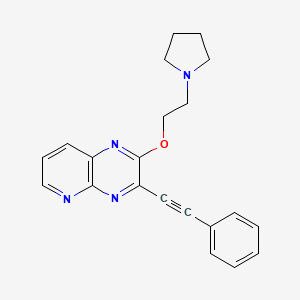

Grazoprevir hydrate, also known as MK5172, is a drug approved for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS5A replication complex inhibitor elbasvir under the trade name Zepatier, either with or without ribavirin . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .

Synthesis Analysis

The path to the invention of grazoprevir was ultimately successful due to a number of key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis

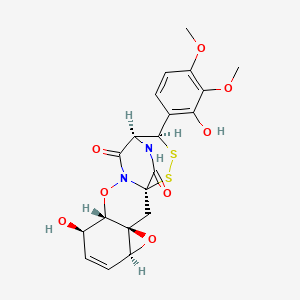

The molecular formula of this compound is C38H52N6O10S . The exact mass is not available but the molecular weight is 784.926 . The elemental analysis shows that it contains C, 58.15; H, 6.68; N, 10.71; O, 20.38; S, 4.08 .Chemical Reactions Analysis

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) . It has a molecular weight of 784.92 .Applications De Recherche Scientifique

Efficacy in Hepatitis C and HIV Co-infection : Grazoprevir, in combination with elbasvir, showed high efficacy and safety in patients co-infected with HCV and HIV, achieving sustained virological response in a significant proportion of patients (Rockstroh et al., 2015).

High Cure Rates in Specific Populations : Another study demonstrated that grazoprevir-elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and an excellent safety profile in men who have sex with men (MSM) with HCV and HIV co-infection (Braun et al., 2018).

Effective in Treatment-Experienced Patients : Grazoprevir and elbasvir, plus ribavirin, was found to be a promising new treatment option for chronic HCV genotype-1 infection in patients who had failed previous DAA-containing therapy (Forns et al., 2015).

Drug Resistance Analysis : An analysis by the US FDA of drug resistance data from trials of elbasvir and grazoprevir revealed the impact of baseline HCV genetic variants on treatment efficacy, particularly in patients with HCV genotype 1a infection (Komatsu et al., 2017).

Potential COVID-19 Application : Grazoprevir has been studied for potential repurposing in treating COVID-19. The drug's simultaneous inhibition of viral entry and replication was highlighted as a promising approach (Behera et al., 2021).

Real-World Effectiveness : In real-world settings, grazoprevir/elbasvir showed effectiveness in treating previously "difficult-to-treat" patients infected with HCV genotypes 1 and 4 (Zarębska-Michaluk et al., 2019).

General Efficacy and Safety : Grazoprevir, combined with peginterferon and ribavirin, was effective in treatment-naive patients with HCV genotype 1 infection (Lagging et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

1350462-55-3 |

|---|---|

Formule moléculaire |

C38H52N6O10S |

Poids moléculaire |

784.9 g/mol |

Nom IUPAC |

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |

InChI |

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |

Clé InChI |

RXSARIJMSJWJLZ-ZKHHNAEQSA-N |

SMILES isomérique |

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O |

SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

SMILES canonique |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

Apparence |

White to off-white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)